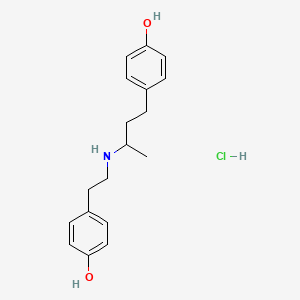

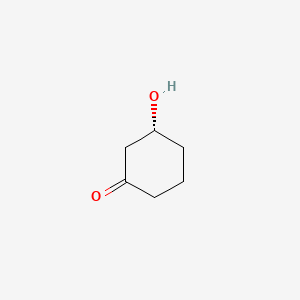

(R)-3-hydroxycyclohexane-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-3-hydroxycyclohexane-1-one” is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.144 . It is listed under the CAS Number 165879-90-3 .

Molecular Structure Analysis

The molecular structure of “®-3-hydroxycyclohexane-1-one” is based on its molecular formula, C6H10O2 . For a detailed molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods are typically used.Applications De Recherche Scientifique

(R)-3-hydroxycyclohexane-1-one derivatives are key building blocks in synthesizing natural products and bioactive compounds. Their stereoisomers can be prepared with high enantioselectivity and diastereoselectivity, using enzymes like carbonyl reductases for desymmetric reduction of 1,3-cyclohexanediones (Zhu et al., 2021).

Cyclohexanediones, closely related to 3-hydroxycyclohexane-1-ones, have been studied using NMR and DFT computational methods to understand their structures in solutions (Gryff-Keller & Szczeciński, 2010).

3-hydroxycyclohexane-1-one derivatives are also involved in the stereochemistry studies of hydrogenolysis, contributing to understanding molecular structures and reaction mechanisms in organic synthesis (Dukes & Lythgoe, 1967).

These compounds show potential in host-guest chemistry, evidenced by their selective inclusion in certain conformations in clathrates, offering insights into molecular recognition and supramolecular chemistry (Barton et al., 2015).

In advanced oxidation processes, related cyclohexanedione compounds play a role in degrading pollutants like RDX, a nitramine explosive, showing their potential in environmental remediation (Bose et al., 1998).

Enantioselective synthesis involving these compounds has been reported, indicating their role in creating complex molecules with multiple stereocenters, relevant in pharmaceuticals and fine chemicals (Ding et al., 2010).

Their derivatives have been used as components in catalytic reactions like Rhodium-catalyzed tandem annulation, highlighting their utility in developing new synthetic methodologies (Li et al., 2013).

In the context of green chemistry, they have been involved in the selective hydrogenation of environmental contaminants, demonstrating their applicability in sustainable chemical processes (Wei et al., 2015).

Propriétés

IUPAC Name |

(3R)-3-hydroxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-hydroxycyclohexane-1-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)